molecular formula C17H20N2O2S2 B15058069 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B15058069
M. Wt: 348.5 g/mol
InChI Key: QPVQOJOIRNBWKI-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine, with the CAS Number 1352540-84-1, is a sophisticated chemical reagent designed for research and development applications. This compound features a molecular formula of C17H20N2O2S2 and a molecular weight of 348.48 . Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and its utility in creating antimicrobial agents . The pyrrolidine ring is modified with a tosyl (p-toluenesulfonyl) protecting group, a critical feature that enhances the molecule's stability and makes it a versatile synthetic intermediate for further chemical transformations . The methylthio (-SMe) group on the pyridine ring offers a reactive handle for further functionalization, such as in cross-coupling reactions, enabling researchers to diversify the compound into a library of more complex structures for structure-activity relationship (SAR) studies . As a building block, this compound is invaluable in organic synthesis, particularly in the construction of novel nitrogen-containing heterocycles. Its structural motifs are commonly found in compounds with significant pharmacological potential, making it a key starting material for drug discovery efforts aimed at developing new therapeutic agents . The product is provided for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C17H20N2O2S2

Molecular Weight

348.5 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methylsulfanylpyridine

InChI

InChI=1S/C17H20N2O2S2/c1-13-7-9-14(10-8-13)23(20,21)19-12-4-6-16(19)15-5-3-11-18-17(15)22-2/h3,5,7-11,16H,4,6,12H2,1-2H3

InChI Key

QPVQOJOIRNBWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methylthio group through a nucleophilic substitution reaction. The tosylpyrrolidinyl group can be introduced via a subsequent reaction, such as a coupling reaction with a tosylated pyrrolidine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 2-(methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine with analogous pyridine derivatives:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight Key Features/Applications Reference
This compound 2: SCH₃; 3: 1-tosylpyrrolidin-2-yl C₁₇H₂₂N₂O₂S₂ ~350 Pharmaceutical intermediate
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 2: thioacetamide; 4,6: styryl groups Not provided - Biological activity studies
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 2: pyrrolidin-3-ylmethanol; 6: F C₁₀H₁₃FN₂O 196.22 Catalog compound (solubility studies)
Elafibranor Intermediate (Formula I) Contains methylthio, tosyl groups Not specified - Intermediate for Elafibranor synthesis
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 2: silyl-protected pyrrolidine; 5: Br C₂₂H₃₆BrN₂O₂Si 504.5 Synthetic intermediate (catalog)
Key Observations:

Substituent Complexity : The target compound’s 1-tosylpyrrolidin-2-yl group introduces greater steric hindrance and synthetic complexity compared to simpler pyrrolidine derivatives (e.g., ).

Electronic Effects : The methylthio group at position 2 is electron-withdrawing, contrasting with electron-donating groups like methoxy in catalog compounds .

Pharmaceutical Relevance: Similar to Elafibranor intermediates , the tosyl group may enhance stability during drug synthesis.

Biological Activity

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C20H26N2O2S2
  • Molecular Weight: 390.56 g/mol
  • CAS Number: 1352513-65-5

This compound features a pyridine ring substituted with a methylthio group and a tosylpyrrolidine moiety, which is essential for its biological activity.

The biological activity of this compound primarily involves interactions with various biological targets, including:

  • Neurotransmitter Receptors: The compound has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
  • Enzyme Inhibition: It exhibits inhibitory effects on specific enzymes that are involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through serotonin reuptake inhibition.
  • Analgesic Properties: There is evidence of analgesic activity, making it a candidate for further exploration in pain management therapies.
  • Antitumor Potential: Some studies have indicated that derivatives of this compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AnalgesicReduced pain response in models
AntitumorCytotoxicity against cancer cell lines

Case Studies

  • Antidepressant Activity Study:
    A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission, suggesting potential for treating major depressive disorder.
  • Analgesic Efficacy:
    In a controlled experiment involving inflammatory pain models, the compound showed a notable decrease in pain scores compared to control groups. This effect was attributed to modulation of pain pathways via opioid receptor interactions.
  • Cytotoxicity Assessment:
    A series of assays evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

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